molecular formula C8H7ClN2 B186594 8-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 167883-99-0

8-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B186594
CAS No.: 167883-99-0
M. Wt: 166.61 g/mol
InChI Key: QKWWHWXIZVRRNK-UHFFFAOYSA-N
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Description

8-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chloromethyl group attached at the 8th position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, material science, and other fields due to their unique structural and chemical properties .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Preparation Methods

The synthesis of 8-(Chloromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, followed by chloromethylation using formaldehyde and hydrochloric acid. The reaction conditions typically involve heating the mixture to reflux for several hours to ensure complete reaction .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Multicomponent reactions, oxidative coupling, and tandem reactions are also employed in the synthesis of imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

8-(Chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dimethyl sulfoxide.

Properties

IUPAC Name

8-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWHWXIZVRRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616657
Record name 8-(Chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167883-99-0
Record name 8-(Chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of imidazo[1,2-a]pyridin-8-ylmethanol (800 mg) and excess thionyl chloride was stirred at 70-80° C. for 8 h. Excess thionyl chloride was removed under vacuum. The residue was then diluted with toluene and evaporated. This procedure was repeated 3 times.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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